C28H21FN4O5

Description

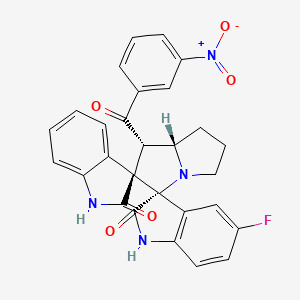

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H21FN4O5 |

|---|---|

Molecular Weight |

512.5 g/mol |

InChI |

InChI=1S/C28H21FN4O5/c29-16-10-11-21-19(14-16)28(26(36)31-21)27(18-7-1-2-8-20(18)30-25(27)35)23(22-9-4-12-32(22)28)24(34)15-5-3-6-17(13-15)33(37)38/h1-3,5-8,10-11,13-14,22-23H,4,9,12H2,(H,30,35)(H,31,36)/t22-,23-,27+,28+/m0/s1 |

InChI Key |

JFQBHQHEJPOBSJ-WLGONLEPSA-N |

Isomeric SMILES |

C1C[C@H]2[C@H]([C@@]3(C4=CC=CC=C4NC3=O)[C@@]5(N2C1)C6=C(C=CC(=C6)F)NC5=O)C(=O)C7=CC(=CC=C7)[N+](=O)[O-] |

Canonical SMILES |

C1CC2C(C3(C4=CC=CC=C4NC3=O)C5(N2C1)C6=C(C=CC(=C6)F)NC5=O)C(=O)C7=CC(=CC=C7)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of C28h21fn4o5

Strategic Approaches for the Synthesis of C28H21FN4O5

The synthesis of the this compound core, the pyrano[2,3-c]pyrazole, is typically achieved through multi-component reactions (MCRs), which offer an efficient and atom-economical approach to complex molecules in a single step. nih.goveurekaselect.com These reactions involve the condensation of several starting materials, leading to the formation of the desired heterocyclic scaffold.

Advanced Synthetic Pathways and Yield Optimization

The most common and efficient pathway for the synthesis of the 6-amino-pyrano[2,3-c]pyrazole-5-carbonitrile core is a four-component reaction. researchgate.netacs.org This typically involves an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and a hydrazine (B178648) derivative. arkat-usa.org In the context of this compound, the specific aldehyde precursor would be 2-[(4-fluorophenyl)methoxy]-3-methoxybenzaldehyde.

To optimize the yield of this reaction, various catalytic systems and reaction conditions have been explored. These include:

Catalysts: A range of catalysts have been shown to be effective, from simple bases like piperidine (B6355638) and triethylamine (B128534) to more advanced systems like ionic liquids, taurine (B1682933), and nanoparticles. nih.govorientjchem.org The choice of catalyst can significantly influence the reaction rate and yield. For instance, the use of taurine has been reported as a green and efficient catalyst for the synthesis of dihydropyrano[2,3-c]pyrazoles. nih.gov

Reaction Conditions: The reaction conditions can be fine-tuned to maximize the yield. This includes the use of different solvents, with ethanol (B145695) and water-ethanol mixtures being common. arkat-usa.orgmdpi.com Furthermore, alternative energy sources such as microwave irradiation and ultrasonic irradiation have been employed to accelerate the reaction and improve yields, often under solvent-free or green conditions. arkat-usa.org

A plausible synthetic pathway for this compound is outlined below:

| Step | Reactants | Conditions | Product |

| 1 | 2-[(4-fluorophenyl)methoxy]-3-methoxybenzaldehyde, Malononitrile, 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5(4H)-one, Hydrazine hydrate | Catalyst (e.g., piperidine, taurine), Solvent (e.g., ethanol), Heat or Microwave | 6-amino-3-(1,3-benzodioxol-5-yl)-4-[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-1,4-dihydro-1H-pyrano[2,3-c]pyrazole-5-carbonitrile |

This one-pot synthesis is highly convergent and allows for the rapid assembly of the complex this compound molecule.

Precursor Identification and Reaction Condition Optimization

The key precursors for the synthesis of this compound are:

Aldehyde: 2-[(4-fluorophenyl)methoxy]-3-methoxybenzaldehyde. The synthesis of this precursor would involve the etherification of 2-hydroxy-3-methoxybenzaldehyde (B140153) with 1-(bromomethyl)-4-fluorobenzene.

Pyrazolone (B3327878): 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5(4H)-one. This can be synthesized from the condensation of ethyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate with hydrazine hydrate.

Malononitrile: A readily available dinitrile.

Hydrazine hydrate: Used for the formation of the pyrazole (B372694) ring.

Optimization of the reaction conditions would involve screening different catalysts, solvents, temperatures, and reaction times to achieve the highest possible yield and purity of the final product. The use of a mild and efficient catalyst is crucial to avoid side reactions and decomposition of the starting materials or the product.

Derivatization Strategies for Analogues of this compound

The development of analogues of this compound is essential for exploring its structure-activity relationship (SAR) and identifying compounds with improved potency or other desirable properties. Derivatization can be targeted at several positions on the pyrano[2,3-c]pyrazole scaffold.

Design Principles for this compound Derivatives

The design of this compound derivatives is guided by the desire to probe the importance of different structural features for its biological activity. nih.gov Key principles include:

Modification of the 6-amino group: This group is a common site for derivatization. It can be acylated, alkylated, or converted to other functional groups to investigate the role of hydrogen bonding and steric bulk at this position. ekb.egresearchgate.net

Variation of the substituents on the phenyl ring at C4: The 2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl group at the C4 position offers multiple points for modification. The fluoro and methoxy (B1213986) substituents can be altered to explore the electronic and steric requirements for activity.

Alterations at the N1 and N2 positions of the pyrazole ring: The pyrazole nitrogen atoms can be substituted with various alkyl or aryl groups to modulate the lipophilicity and electronic properties of the molecule. acs.org

Synthesis of this compound Analogues for Structure-Activity Profiling

The synthesis of analogues would follow similar multi-component reaction strategies as for the parent compound, using appropriately modified precursors. For instance, to synthesize analogues with different substituents on the C4-phenyl ring, a library of substituted benzaldehydes would be employed.

A hypothetical series of analogues and their synthetic rationale is presented below:

| Analogue | Modification | Synthetic Rationale |

| Analogue 1 | Replacement of the 4-fluorophenyl group with a phenyl group | Use of 2-(benzyloxy)-3-methoxybenzaldehyde (B189297) as the aldehyde precursor. |

| Analogue 2 | Replacement of the 3-methoxy group with a hydrogen atom | Use of 2-[(4-fluorophenyl)methoxy]benzaldehyde as the aldehyde precursor. |

| Analogue 3 | Acylation of the 6-amino group with an acetyl group | Post-synthetic modification of this compound with acetic anhydride. |

| Analogue 4 | Replacement of the 1,3-benzodioxole (B145889) with a 4-methoxyphenyl (B3050149) group | Use of 3-(4-methoxyphenyl)-1H-pyrazol-5(4H)-one as the pyrazolone precursor. |

The synthesis and subsequent biological evaluation of these and other analogues would provide valuable data for constructing a comprehensive structure-activity relationship profile for this class of compounds. jocpr.com

Elucidation of Molecular Interactions of C28h21fn4o5

Investigational Techniques for C28H21FN4O5-Target Interactions

Biophysical Characterization of Binding Events

Biophysical techniques are crucial for characterizing the binding of a ligand to its target. Methods such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Bio-Layer Interferometry (BLI) would typically be employed to determine the binding affinity (Kd), stoichiometry (n), and the kinetics (kon and koff) of the interaction between this compound and its putative target.

Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction in a single experiment.

Surface Plasmon Resonance (SPR): A label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Bio-Layer Interferometry (BLI): Another optical biosensing technique that measures the interference pattern of white light reflected from two surfaces to monitor biomolecular interactions.

Without experimental data, a representative data table for these techniques cannot be generated.

Spectroscopic Approaches to Molecular Recognition

Spectroscopic methods provide insights into the structural and conformational changes that occur upon the binding of a ligand to its target.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Chemical Shift Perturbation (CSP), Saturation Transfer Difference (STD) NMR, and WaterLOGSY are powerful tools for identifying the binding interface and determining the structure of the ligand-target complex in solution.

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the this compound-target complex, revealing the precise atomic-level interactions.

Circular Dichroism (CD) Spectroscopy: CD can be used to assess changes in the secondary and tertiary structure of the target protein upon binding of this compound.

A data table summarizing spectroscopic findings remains hypothetical without specific research.

Mechanistic Insights into this compound Activity at the Molecular Level

Kinetics and Thermodynamics of this compound Binding

A comprehensive understanding of the binding mechanism involves the analysis of both the kinetic and thermodynamic parameters of the interaction.

The Gibbs free energy of binding (ΔG) , which is related to the binding affinity, is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS). These parameters, typically determined by ITC, reveal the driving forces of the binding event.

The kinetic rate constants , the association rate constant (kon) and the dissociation rate constant (koff), describe how quickly the complex forms and dissociates, respectively. The ratio of these constants (koff/kon) also defines the equilibrium dissociation constant (Kd).

A detailed interactive data table illustrating these parameters for this compound cannot be created without empirical data.

Allosteric Modulation and Conformational Dynamics Induced by this compound

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the receptor's activity. Investigating whether this compound acts as an allosteric modulator would involve functional assays in the presence and absence of the orthosteric ligand.

Techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) and molecular dynamics (MD) simulations could be employed to study the conformational dynamics of the target protein upon binding of this compound. These methods can reveal changes in protein flexibility and the propagation of allosteric signals.

Without any identified target or experimental evidence, any discussion on the allosteric properties and induced conformational changes of this compound would be purely speculative.

Structure Activity Relationship Sar Studies of C28h21fn4o5 and Its Analogues

Qualitative SAR Analysis of C28H21FN4O5 Derivatives

Qualitative SAR analysis involves examining how different structural components of a molecule contribute to its biological activity. For the pyrano[2,3-c]pyrazole scaffold, which is the core of this compound, its structural diversity allows for systematic modifications to modulate biological responses. rsc.org

The biological activity of pyrano[2,3-c]pyrazole derivatives is significantly influenced by the nature and position of various substituents. The general structure of these compounds offers several points for modification, primarily on the pyran and pyrazole (B372694) rings.

The pyrano[2,3-c]pyrazole core itself is a crucial determinant of activity. This fused heterocyclic system is prevalent in compounds exhibiting a range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. jocpr.comrsc.org The arrangement of the fused pyran and pyrazole rings in the [2,3-c] isomeric form is the most extensively studied due to its biological significance. rsc.org

Substituents on the pyran ring play a pivotal role in modulating the biological effects. For instance, in a series of tacrine-based pyrano[2,3-c]pyrazole analogues designed as inhibitors of cholinesterases and 15-lipoxygenase, the substituents on the pyran ring were varied to optimize activity. researchgate.net The presence of an aryl group at the 4-position of the dihydropyran ring is a common feature in many active derivatives. The nature of this aryl substituent can significantly impact potency.

The 4-fluorophenylmethoxy group: The fluorine atom, an electron-withdrawing group, can influence the electronic properties and metabolic stability of the molecule. The lipophilicity of the fluorophenyl group can also affect cell membrane permeability.

The pyrazole ring of the scaffold also presents opportunities for substitution that can fine-tune the biological activity. Common modifications include substitution on the pyrazole nitrogen (N1) and at the 3-position. In this compound, the 3-position is substituted with a 1,3-benzodioxole (B145889) moiety, a group found in various biologically active natural products and synthetic compounds. This group can participate in hydrophobic and electronic interactions with biological targets. The amino group at the 6-position and the carbonitrile group at the 5-position of the pyran ring are also significant. The amino group can act as a hydrogen bond donor, while the nitrile group is a potential hydrogen bond acceptor and can participate in dipole-dipole interactions.

A study on pyrano[2,3-c]pyrazole derivatives for analgesic activity showed that substitutions on the pyrazole and pyran rings were critical for the observed effects. jocpr.com Another study focusing on anti-inflammatory activity also highlighted the importance of the substitution pattern on the pyran ring. jocpr.com

| Structural Moiety in this compound | Potential Impact on Biological Response |

|---|---|

| Pyrano[2,3-c]pyrazole Core | Essential scaffold for various biological activities. |

| 6-Amino Group | Potential hydrogen bond donor. |

| 5-Carbonitrile Group | Potential hydrogen bond acceptor and can influence electronic properties. |

| 3-(1,3-benzodioxol-5-yl) Group | Can participate in hydrophobic and electronic interactions. |

| 4-(2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl) Group | Influences lipophilicity, metabolic stability, and electronic properties through its fluoro and methoxy (B1213986) substituents. |

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Based on the analysis of the structural moieties in this compound and related pyrano[2,3-c]pyrazole derivatives, several key pharmacophoric features can be identified.

A study aimed at discovering new non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 led to the identification of the 2,4-dihydropyrano[2,3-c]pyrazole scaffold as a promising new chemotype. tandfonline.comscilit.com The pharmacophore model developed in that study included hydrogen bond acceptors, a hydrogen bond donor, and aromatic rings as crucial features. tandfonline.comscilit.com

Translating these findings to this compound, the following pharmacophoric features can be proposed:

Hydrogen Bond Acceptors (HBA): The oxygen atom of the pyran ring, the nitrogen atoms of the pyrazole ring, the oxygen atoms of the methoxy and benzodioxole groups, the fluorine atom, and the nitrogen of the carbonitrile group can all serve as hydrogen bond acceptors.

Hydrogen Bond Donor (HBD): The amino group at the 6-position is a prominent hydrogen bond donor. The NH of the pyrazole ring also acts as a hydrogen bond donor.

Aromatic/Hydrophobic Regions: The 1,3-benzodioxol ring, the phenyl ring of the fluorophenylmethoxy group, and the methoxyphenyl ring constitute significant hydrophobic and aromatic regions that can engage in van der Waals and pi-pi stacking interactions with a biological target.

The spatial arrangement of these features is critical. The stereochemistry at the C4 position of the pyran ring, which is a chiral center in this compound, will dictate the three-dimensional orientation of the large substituent at this position, thereby influencing how the pharmacophoric features are presented to a receptor binding site.

| Pharmacophore Feature | Corresponding Structural Moiety in this compound |

|---|---|

| Hydrogen Bond Acceptor | Pyran oxygen, Pyrazole nitrogens, Methoxy oxygen, Benzodioxole oxygens, Fluorine, Carbonitrile nitrogen |

| Hydrogen Bond Donor | 6-Amino group, Pyrazole NH |

| Aromatic/Hydrophobic Region | 1,3-Benzodioxol ring, Fluorophenyl ring, Methoxyphenyl ring |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While specific QSAR models for this compound are not available, research on analogous structures provides a framework for how such models could be developed and applied.

The development of a predictive QSAR model for the activity of this compound and its analogues would involve a systematic process. A series of derivatives would need to be synthesized, varying the substituents at key positions. Their biological activity would then be determined in a relevant assay. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be classified into several categories, including electronic, steric, hydrophobic, and topological.

For instance, in the development of a 3D-QSAR model for 2,4-dihydropyrano[2,3-c]pyrazole-based anti-HIV-1 inhibitors, a training set of 24 diarylaniline analogues was used. tandfonline.comscilit.com A five-point pharmacophore model was generated, which was then used to align the molecules for the 3D-QSAR study. tandfonline.comscilit.com The resulting model yielded a statistically significant correlation coefficient (R²) of 0.90 for the training set, indicating a strong correlation between the structural features and the observed biological activity. tandfonline.comscilit.com

A hypothetical QSAR model for a series of analogues based on the this compound structure could take the following general form:

Biological Activity = f(Descriptor 1, Descriptor 2, ... , Descriptor n)

Where the descriptors could include:

Electronic Descriptors: Hammett constants (σ) for substituents on the aromatic rings, partial atomic charges, and dipole moments.

Steric Descriptors: Molar refractivity (MR), Taft steric parameters (Es), and van der Waals volumes.

Hydrophobic Descriptors: The partition coefficient (logP) or distribution coefficient (logD).

Topological Descriptors: Molecular connectivity indices and shape indices.

A critical aspect of QSAR modeling is the validation of the developed model to ensure its predictive power. Validation is typically performed using an external test set of compounds that were not used in the model development. The predictive ability of the model is assessed by how well it predicts the activity of the test set compounds.

In the case of the 3D-QSAR model for the anti-HIV-1 pyrano[2,3-c]pyrazoles, the model was validated using a randomly chosen test set, for which it showed a predictive R² (Q²) of 0.81. tandfonline.comscilit.com This high Q² value indicates that the model has good predictive capability for new compounds that fall within its applicability domain.

The applicability domain of a QSAR model defines the chemical space for which the model is considered reliable. For a QSAR model developed for this compound analogues, the applicability domain would be defined by the range of descriptor values of the training set compounds. Predictions for new compounds with descriptor values that fall outside this range would be considered less reliable. The derived pharmacophore from the QSAR study was subsequently used as a template to screen a chemical database, leading to the identification of novel hits with the 2,4-dihydropyrano[2,3-c]pyrazole scaffold. tandfonline.comscilit.com This demonstrates the practical application of a validated QSAR model in discovering new lead compounds.

Identification and Validation of Biological Targets for C28h21fn4o5

The process of identifying the molecular targets of a pharmacologically active small molecule is a critical and often rate-limiting step in drug discovery. nih.gov A variety of advanced techniques are utilized to pinpoint the specific proteins or pathways with which a compound like C28H21FN4O5 interacts to elicit a biological response.

Affinity Proteomics and Chemical Biology Approaches

Affinity proteomics is a powerful method for identifying the direct binding partners of a small molecule within a complex biological sample, such as cell lysate or even in living cells. nih.govnih.gov This approach typically involves immobilizing a derivative of this compound onto a solid support to create a "bait." This bait is then incubated with a cellular extract, allowing proteins that bind to the compound to be "captured." After washing away non-specific binders, the captured proteins are identified using techniques like mass spectrometry. nih.govbiorxiv.org

Chemical biology approaches offer a complementary strategy. Here, a version of this compound might be synthesized with a "tag" or a reactive group. nih.gov This modified compound can be introduced to cells, and upon binding to its target, the tag can be used for visualization or purification, or the reactive group can be activated to form a covalent bond with the target protein, permanently labeling it for subsequent identification. nih.gov These methods provide high sensitivity and selectivity in identifying direct molecular interactions. nih.govnih.gov

Table 1: Key Methodologies in Affinity-Based Target Identification

| Methodology | Description | Key Advantages |

|---|---|---|

| Affinity Chromatography | The compound of interest (e.g., this compound) is immobilized on a solid support and used to capture interacting proteins from a biological sample. | Directly identifies binding partners; applicable to a wide range of compounds. |

| Chemical Probes | A modified version of the compound with a reporter tag or a photoreactive group is used to label and identify target proteins in situ. | Allows for target identification in a more native cellular environment; can capture transient interactions. |

| Protein Microarrays | A large number of purified proteins are spotted onto a solid surface, and the binding of a labeled version of the compound is detected. | High-throughput screening of a large number of potential targets. |

Genomic and Transcriptomic Profiling in Response to this compound

Genomic and transcriptomic profiling provide an indirect but comprehensive view of the cellular pathways affected by a compound. nih.govoncotarget.com By treating cells with this compound and then analyzing changes in gene expression (transcriptomics) or identifying genetic mutations that confer sensitivity or resistance (genomics), researchers can infer the compound's targets and mechanism of action. nih.govnih.govskku.edu

For instance, if treatment with this compound leads to a significant upregulation of genes involved in a specific signaling pathway, it would suggest that the compound interacts with a component of that pathway. mdpi.com Similarly, if cells with a particular gene mutation are more or less sensitive to the effects of the compound, it points to a functional relationship between that gene product and the compound's activity. nih.gov Comprehensive genomic profiling (CGP) assays, which employ next-generation sequencing, are increasingly used to identify a wide range of genetic alterations that could influence a compound's efficacy. oncotarget.comoncodna.comoncotarget.com

Mechanism of Action Studies of this compound at the Target Level

Once a biological target for this compound is identified, the next crucial step is to understand how the compound modulates the function of that target.

Enzymatic Inhibition/Activation by this compound

If the identified target of this compound is an enzyme, studies would be conducted to determine if the compound acts as an inhibitor or an activator. wikipedia.org Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.orgteachmephysiology.com This inhibition can be reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where a stable covalent bond is formed. libretexts.orglibretexts.org

To characterize the nature of inhibition, kinetic studies are performed. These experiments measure the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor (this compound). The results can distinguish between different types of reversible inhibition, such as competitive, non-competitive, and uncompetitive inhibition, each of which has a distinct effect on the enzyme's kinetic parameters (Vmax and Km). youtube.com

Table 2: Types of Reversible Enzyme Inhibition

| Type of Inhibition | Description | Effect on Vmax | Effect on Km |

|---|---|---|---|

| Competitive | Inhibitor binds to the active site, competing with the substrate. | Unchanged | Increases |

| Non-competitive | Inhibitor binds to a site other than the active site, altering the enzyme's conformation. | Decreases | Unchanged |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Decreases | Decreases |

Conversely, if this compound were to act as an enzyme activator, it would increase the rate of the enzymatic reaction. Similar kinetic studies would be employed to characterize the mechanism of activation.

Receptor Occupancy and Signal Transduction Modulation by this compound

Should the target of this compound be a receptor, the focus of investigation would shift to receptor occupancy and its downstream effects on signal transduction. A receptor occupancy assay measures the extent to which a drug binds to its target receptor in a given tissue or cell population. giffordbioscience.com These assays are crucial for understanding the relationship between the concentration of a compound and its pharmacological effect. nih.govnih.gov

Upon binding to a receptor, this compound could act as an agonist, mimicking the action of the natural ligand and activating the receptor, or as an antagonist, blocking the receptor and preventing its activation by the natural ligand. The binding event would then trigger or inhibit a cascade of intracellular events known as signal transduction.

To study the modulation of signal transduction, researchers would examine the downstream effects of receptor binding. This could involve measuring changes in the levels of second messengers (e.g., cAMP, calcium), the phosphorylation state of key signaling proteins, or the activation of specific transcription factors. By piecing together these molecular events, a comprehensive picture of how this compound modulates cellular function through its interaction with a specific receptor can be established.

Preclinical Pharmacological Investigations of C28h21fn4o5

In Vitro Pharmacological Characterization of C28H21FN4O5

No specific in vitro pharmacological data for the compound this compound has been found in the public domain. Research on the broader class of pyranopyrazoles indicates various biological activities have been explored for different derivatives.

Cell-Based Assays for Efficacy and Selectivity

There are no publicly available results from cell-based assays that have been conducted to determine the efficacy and selectivity of this compound. Studies on other pyranopyrazole derivatives have sometimes included investigations into their effects on different cell lines to assess activities such as anticancer or antimicrobial properties. ijpsjournal.comjocpr.com

Mechanism-Based Studies in Relevant Biological Systems

Specific mechanism-based studies for this compound are not described in the available literature. For the general class of pyranopyrazoles, some derivatives have been identified as potential inhibitors of human Chk1 kinase, suggesting a possible mechanism of action for certain compounds within this family. ijpsjournal.comjocpr.com

In Vivo Proof-of-Concept Studies in Animal Models of this compound Action

No in vivo studies in animal models for the compound this compound have been reported in the public scientific literature.

Disease Model Selection and Experimental Design

Due to the absence of in vivo research, there is no information regarding the selection of disease models or the experimental design for studies involving this compound.

Biomarker Analysis and Efficacy Assessment in Preclinical Models

There is no data available on biomarker analysis or efficacy assessment of this compound in any preclinical models.

Computational Chemistry and in Silico Studies of C28h21fn4o5

Molecular Modeling and Dynamics Simulations of C28H21FN4O5

Molecular modeling and dynamics simulations offer a window into the dynamic nature of this compound, allowing researchers to explore its conformational landscape and interactions with biological macromolecules. These techniques are crucial for understanding how the compound might behave in a physiological environment.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, identifying low-energy conformations is the first step in predicting its bioactive shape. Various computational methods, from systematic searches to stochastic methods like Monte Carlo simulations, can be employed to explore the conformational space.

Once a set of stable conformers is identified, the next step is to predict how the molecule will bind to a specific protein target. This is known as binding pose prediction. In silico techniques are instrumental in modeling the interactions between a ligand, such as this compound, and its receptor. These studies can help identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, studies on similar heterocyclic compounds have successfully predicted their binding modes within the active sites of enzymes like anaplastic lymphoma kinase and cyclin-dependent kinase 2. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies are essential for screening potential protein targets and for refining the binding pose. The process involves placing the ligand in the binding site of the protein and evaluating the "goodness of fit" using a scoring function. These scoring functions estimate the binding affinity, or the strength of the interaction, between the ligand and the protein.

Table 1: Example of Ligand-Protein Docking Results for a Hypothetical Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -9.8 |

| Hydrogen Bonds | 3 |

| Interacting Amino Acid Residues | TYR234, LYS112, ASP345 |

| Hydrophobic Interactions | LEU230, PHE342, VAL108 |

Quantum Chemical Calculations on this compound

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure of a molecule. These methods are used to predict a wide range of molecular properties and to study chemical reactions with high accuracy.

Methods like Density Functional Theory (DFT) are powerful tools for investigating the electronic structure of this compound. nih.gov By solving the Schrödinger equation (or a simplified form of it), DFT can be used to calculate properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. nih.gov

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they provide insights into the molecule's reactivity. The HOMO energy is related to the ability of the molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests that the molecule is more likely to participate in chemical reactions. These calculations can help in predicting the sites on this compound that are most susceptible to nucleophilic or electrophilic attack.

Table 2: Hypothetical Quantum Chemical Properties of this compound Calculated using DFT

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Quantum chemical calculations can also be used to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, which are the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

This level of detailed mechanistic insight is often difficult to obtain through experimental methods alone. For example, if this compound were to undergo a metabolic transformation, quantum chemical calculations could be used to predict the most likely site of metabolism and the pathway by which the transformation occurs. This information is critical for understanding the compound's pharmacokinetic and pharmacodynamic properties.

Emerging Research Avenues and Future Perspectives for C28h21fn4o5

Unexplored Biological Pathways and Therapeutic Implications

The pyrano[2,3-c]pyrazole core is a well-established pharmacophore, with derivatives demonstrating a remarkable diversity of biological effects. ox.ac.uk This structural class is known to be active in numerous therapeutic areas, suggesting a wealth of unexplored potential for C28H21FN4O5.

Published research on various pyranopyrazole derivatives has highlighted their significance as anticancer, anti-inflammatory, antimicrobial, analgesic, and anticonvulsant agents. chromatographyonline.comox.ac.uk Furthermore, some have been identified as potential inhibitors of human Chk1 kinase, a crucial enzyme in cell cycle control and a target in cancer therapy. ox.ac.uk The vasorelaxant properties of some pyranopyrazole analogs have also been documented, pointing to a potential role as calcium channel blockers. frontiersin.org

Given this background, the therapeutic implications for this compound are vast and warrant systematic investigation. The compound could be a candidate for developing new treatments for a range of conditions. For instance, its potential as an anticancer agent could be explored in the context of various malignancies, while its anti-inflammatory properties could be relevant for chronic inflammatory diseases. The reported antimicrobial and antifungal activities of related compounds suggest that this compound could also be a lead for new anti-infective drugs. helsinki.finih.gov The wide spectrum of activities associated with the pyranopyrazole scaffold is summarized in the table below.

| Potential Therapeutic Application | Associated Biological Activity of Pyrano[2,3-c]pyrazoles |

| Oncology | Anticancer, Antitumor, Antiproliferative, Chk1 Kinase Inhibition |

| Infectious Diseases | Antimicrobial, Antibacterial, Antifungal |

| Inflammatory Disorders | Anti-inflammatory, Analgesic |

| Neurological Disorders | Anticonvulsant |

| Cardiovascular Diseases | Vasodilator, Calcium Channel Blocker |

| Agrochemicals | Insecticidal, Herbicidal |

This table is based on reported activities for the pyrano[2,3-c]pyrazole class of compounds. chromatographyonline.comox.ac.ukfrontiersin.orghelsinki.fimdpi.com

Advanced Methodological Development for this compound Research

To unlock the full potential of this compound, a multi-pronged research approach integrating advanced methodologies is essential. These techniques can accelerate the discovery process, from target identification to lead optimization.

Computational and In Silico Methods: Computational approaches are pivotal in modern drug discovery for their ability to predict molecular interactions and properties, thereby saving time and resources. patsnap.com For this compound, these methods can be applied in several ways:

Molecular Modeling and Simulation: These techniques can be used to study the compound's three-dimensional structure and its dynamic behavior, providing insights into how it might interact with biological targets. patsnap.com

Structure-Based and Ligand-Based Drug Design: If the structure of a potential biological target is known, structure-based design can be used to model the binding of this compound. patsnap.comnih.gov In the absence of a target structure, ligand-based methods can be employed to compare this compound to other known active molecules. patsnap.comnih.gov

Virtual Screening and Pharmacophore Modeling: Large libraries of biological targets can be virtually screened to identify potential binding partners for this compound. patsnap.comhelsinki.fi Pharmacophore modeling can help identify the essential structural features of the compound that are responsible for its biological activity. helsinki.fi

Advanced Analytical and Screening Techniques: Experimental validation of computational predictions is crucial. Advanced analytical and screening methods provide the necessary tools for this:

High-Throughput Screening (HTS): HTS allows for the rapid testing of this compound against a vast number of biological targets to identify "hits." nih.gov

Chromatography and Mass Spectrometry: Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are indispensable for the purification and structural characterization of this compound and its metabolites. chromatographyonline.comgeomar.dehealthinformaticsjournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the precise three-dimensional structure of this compound in solution, which is critical for understanding its interaction with biological macromolecules. chromatographyonline.comgeomar.de

A proposed methodological workflow for the investigation of this compound is outlined below.

| Research Phase | Advanced Methodology | Objective |

| Target Identification | Virtual Screening, In Silico Proteomics | To identify potential biological targets of this compound. |

| Hit Validation | High-Throughput Screening (HTS), Bioactivity Assays | To confirm the interaction of this compound with identified targets. |

| Structural Analysis | X-ray Crystallography, NMR Spectroscopy | To determine the 3D structure of this compound and its complex with targets. |

| Lead Optimization | Computational Chemistry, Synthetic Chemistry | To modify the structure of this compound to improve its efficacy and drug-like properties. |

Challenges and Opportunities in the Academic Research of Novel Chemical Entities

The journey of a novel chemical entity like this compound from a laboratory curiosity to a potential therapeutic is fraught with challenges, particularly within an academic setting. However, these challenges are accompanied by unique opportunities.

Challenges:

Funding and Resources: Academic labs often lack the extensive funding and resources available in the pharmaceutical industry for large-scale screening and preclinical development. x-mol.net

Patenting and Intellectual Property: Navigating the complexities of patenting novel targets and compounds can be difficult for academic institutions, especially without clear evidence of utility. ox.ac.uk

Translational Gap: A significant gap, often termed the "valley of death," exists between basic academic discoveries and their translation into commercially viable products. ox.ac.uk

Access to Compound Libraries and Screening Facilities: Large, diverse chemical libraries and high-throughput screening facilities are not always readily accessible to academic researchers. ox.ac.uk

Opportunities:

Discovery of Novel Mechanisms: Academic research is often driven by curiosity, which can lead to the discovery of novel biological mechanisms and drug targets that might be overlooked in industry. x-mol.net

Open Innovation and Collaboration: There is a growing trend towards open access to data and research tools, as well as an increase in collaborations between academia and industry to bridge the translational gap. ox.ac.uk

Advancements in Technology: The development of more affordable and accessible technologies, such as computational modeling and CRISPR-based gene editing, empowers academic labs to conduct research that was once only possible in large industrial settings. mdpi.com

Focus on Rare and Neglected Diseases: Academic research can play a crucial role in investigating new treatments for rare and neglected diseases that may not be a priority for large pharmaceutical companies.

Q & A

Q. How can contradictory bioactivity data for C₂₈H₂₁FN₄O₅ across cell-based assays be resolved?

- Methodology : Conduct a meta-analysis of conflicting studies to identify variables (e.g., cell line viability, assay protocols). Replicate experiments under standardized conditions (e.g., MTT assay at 48h incubation). Use contradiction matrices (TRIZ framework) to isolate factors like solvent interference (DMSO vs. ethanol) or concentration gradients .

- Case Study : A 2024 study found IC₅₀ = 12 μM in HeLa cells vs. 45 μM in HEK293. Post-analysis revealed divergent serum concentrations (10% FBS vs. 2%), highlighting protocol sensitivity .

Q. What computational strategies best predict the binding affinity of C₂₈H₂₁FN₄O₅ to target proteins (e.g., kinase inhibitors)?

- Methodology : Combine molecular docking (AutoDock Vina) with MD simulations (AMBER) to assess binding stability. Validate with MM-PBSA free energy calculations. Cross-reference with experimental SPR (surface plasmon resonance) data for kinetic parameters (kₐ, kₐ). Address force field limitations by calibrating with benchmark datasets .

- Data Example :

| Target Protein | Docking Score (kcal/mol) | Experimental Kₐ (nM) |

|---|---|---|

| EGFR | -9.2 | 18 ± 3 |

| VEGFR-2 | -8.7 | 52 ± 7 |

Q. How should degradation pathways of C₂₈H₂₁FN₄O₅ under physiological conditions be analyzed to inform formulation stability?

- Methodology : Perform accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Identify hydrolytic cleavage sites (e.g., ester groups) via isotopic labeling (²H₂O). Use QSPR models to predict shelf-life under varying pH/temperature. Report degradation products in supplementary materials with toxicity profiles .

Data Integrity & Reporting

Q. What frameworks ensure rigorous analysis of contradictory physicochemical properties (e.g., solubility discrepancies)?

- Methodology : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to design replication studies. Compare solubility data across solvents (DMSO, PBS) using standardized shake-flask methods. Address outliers via Grubbs’ test (α = 0.05) and report confidence intervals .

Q. How can raw data from C₂₈H₂₁FN₄O₅ toxicity studies be transparently archived for peer review?

- Guidelines : Deposit raw datasets (e.g., animal weight, histopathology scores) in repositories like Zenodo or Figshare. Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Include metadata on equipment calibration (e.g., plate reader serial numbers) and statistical code (R/Python scripts) .

Ethical & Methodological Pitfalls

Q. What common errors occur in interpreting dose-response relationships for C₂₈H₂₁FN₄O₅, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.